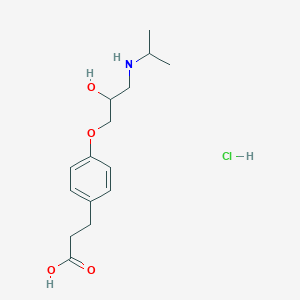

Esmolol acid hydrochloride

Description

Structure

3D Structure of Parent

Properties

CAS No. |

83356-60-9 |

|---|---|

Molecular Formula |

C15H24ClNO4 |

Molecular Weight |

317.81 g/mol |

IUPAC Name |

3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid;hydrochloride |

InChI |

InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19;/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19);1H |

InChI Key |

KIRQRJMXRCCUNZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O.Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Esmolol and its Primary Metabolite, Esmolol Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Esmolol (B25661) is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist utilized clinically for the rapid control of ventricular rate and blood pressure. Its therapeutic utility is defined by its rapid onset and offset of action, a direct consequence of its unique metabolic pathway. This technical guide provides a comprehensive overview of the molecular mechanism of action of esmolol and its principal metabolite, esmolol acid (ASL-8123), focusing on receptor affinity, downstream signaling, and the experimental methodologies used to elucidate these properties. All quantitative data are presented in structured tables for clarity, and key pathways and experimental workflows are visualized using Graphviz diagrams.

Introduction

Esmolol hydrochloride is a Class II antiarrhythmic agent that exhibits high selectivity for beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[1] This selectivity, however, is dose-dependent, with beta-2 receptor antagonism occurring at higher concentrations.[2] The defining characteristic of esmolol is its rapid hydrolysis by red blood cell esterases to a significantly less active acid metabolite, ASL-8123, and methanol.[3] This metabolic pathway results in a very short elimination half-life for esmolol, allowing for precise and titratable clinical effects.[4]

Molecular Mechanism of Action

Receptor Binding and Selectivity

Esmolol exerts its pharmacological effects by competitively inhibiting the binding of endogenous catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-1 adrenergic receptors.[1] This antagonism prevents the activation of the receptor and its downstream signaling cascade. The affinity of esmolol and its acid metabolite for beta-1 and beta-2 adrenergic receptors has been quantified through radioligand binding assays.

Table 1: Receptor Binding Affinity of Esmolol and Esmolol Acid (ASL-8123)

| Compound | Receptor | Species | Parameter | Value | Reference(s) |

| Esmolol | Beta-1 Adrenergic | Human | Ki | 194 nM | [5] |

| Esmolol | Beta-2 Adrenergic | Human | Ki | 5.8 µM | [5] |

| Esmolol Acid (ASL-8123) | Beta-Adrenergic | Guinea Pig | pA2 | 3.73 | [6] |

| Esmolol Acid (ASL-8123) | Beta-1 Adrenergic | - | Relative Potency | ~1,600-1,900 times less potent than esmolol | [6] |

| Esmolol Acid (ASL-8123) | Beta-1 & Beta-2 Adrenergic | - | Affinity | Very low and nonselective | [7] |

Downstream Signaling Pathway

The beta-1 adrenergic receptor is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to a stimulatory G-protein (Gs). This initiates a signaling cascade that ultimately leads to increased cardiac contractility (inotropy), heart rate (chronotropy), and conduction velocity (dromotropy). By blocking this initial step, esmolol effectively attenuates the sympathetic response in the heart.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Esmolol and beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biochemical properties of blood esmolol esterase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [Esmolol in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. Beta-adrenoreceptor antagonist potency and pharmacodynamics of ASL-8123, the primary acid metabolite of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. go.drugbank.com [go.drugbank.com]

Esmolol Hydrochloride: A Comprehensive Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmolol (B25661) hydrochloride is a short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1] It is administered intravenously and is primarily used for the short-term management of supraventricular tachycardia, including atrial fibrillation and atrial flutter, as well as for controlling hypertension and tachycardia in perioperative and other acute care settings.[1][2] Its unique pharmacokinetic profile, characterized by a rapid onset and a very short duration of action, allows for precise dose titration and rapid reversal of effects, making it a valuable tool in critical care medicine.[3][4] This technical guide provides an in-depth overview of the pharmacokinetics and pharmacodynamics of esmolol hydrochloride, complete with quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Pharmacokinetics

The pharmacokinetic profile of esmolol is distinguished by its rapid metabolism, leading to a short half-life and enabling tight control over its therapeutic effects.

Absorption and Distribution

Being administered intravenously, esmolol has 100% bioavailability. The onset of action is rapid, occurring within 60 seconds, and a steady-state concentration is typically achieved within 5 minutes of initiating an infusion.[1] If a loading dose is administered, a steady state can be reached in as little as 2 minutes.[1] Esmolol has a distribution half-life of approximately 2 minutes.[3][5]

Metabolism and Excretion

Esmolol is rapidly metabolized in the blood through hydrolysis of its ester linkage by esterases found in the cytosol of red blood cells.[5][6] This process is not dependent on plasma cholinesterases or red blood cell membrane acetylcholinesterases.[5] The primary metabolites are an acid metabolite (ASL-8123) and methanol.[7] The acid metabolite has approximately 1/1500th the activity of esmolol and is considered pharmacologically insignificant.[5] Due to this rapid metabolism, the elimination half-life of esmolol is very short, approximately 9 minutes.[3][5] Less than 2% of the unchanged drug is excreted in the urine.[5] The acid metabolite has a much longer elimination half-life of about 3.7 hours and is cleared by the kidneys.[5]

Quantitative Pharmacokinetic Data

The following table summarizes the key pharmacokinetic parameters of esmolol hydrochloride in adult and pediatric populations.

| Parameter | Adult | Pediatric (2-16 years) | Reference |

| Onset of Action | 1-2 minutes | Similar to adults | [8] |

| Time to Steady State | ~5 minutes (without loading dose) | ~5 minutes | [1] |

| ~2 minutes (with loading dose) | [1] | ||

| Distribution Half-Life (t½α) | ~2 minutes | 0.6 minutes | [3][5][9] |

| Elimination Half-Life (t½β) | ~9 minutes | 6.9 minutes | [3][5][9] |

| Volume of Distribution (Vd) | 3.4 L/kg | Not specified | [10] |

| Total Body Clearance (CL) | ~20 L/kg/hr or ~285 mL/min/kg | 119 ± 51 mL/min/kg | [4][6][9] |

| Protein Binding | 55% | Not specified | [5] |

Pharmacodynamics

Esmolol's pharmacodynamic effects are a direct consequence of its selective blockade of beta-1 adrenergic receptors, primarily located in the heart.

Mechanism of Action

Esmolol is a competitive antagonist of beta-1 adrenergic receptors.[1] By blocking these receptors, it inhibits the effects of catecholamines like epinephrine (B1671497) and norepinephrine.[11] This blockade leads to a decrease in heart rate (negative chronotropic effect), a reduction in the force of myocardial contraction (negative inotropic effect), and a slowing of atrioventricular conduction (negative dromotropic effect).[1][12] At higher doses, its selectivity for beta-1 receptors may decrease, leading to some blockade of beta-2 adrenergic receptors.[1]

Therapeutic Effects

The primary therapeutic effects of esmolol are the reduction of heart rate and blood pressure.[2] It is effective in controlling ventricular rate in patients with atrial fibrillation or atrial flutter and in managing tachycardia and hypertension during and after surgery.[1][4]

Quantitative Pharmacodynamic Data

The following table summarizes the key pharmacodynamic effects of esmolol hydrochloride.

| Parameter | Effect | Typical Dosage Range (Adults) | Reference |

| Heart Rate | Decrease | Loading Dose: 500 mcg/kg over 1 minMaintenance Infusion: 50-300 mcg/kg/min | [1][11] |

| Blood Pressure | Decrease | Loading Dose: 500 mcg/kg over 1 minMaintenance Infusion: 50-300 mcg/kg/min | [2][11] |

| Myocardial Contractility | Decrease | Not typically quantified in clinical practice | [1][12] |

| AV Conduction | Prolongation | Not typically quantified in clinical practice | [1] |

Experimental Protocols

Pharmacokinetic Study Protocol

Objective: To determine the pharmacokinetic profile of esmolol hydrochloride in healthy adult volunteers.

Methodology:

-

Subject Recruitment and Screening: Recruit healthy adult volunteers who meet the inclusion and exclusion criteria. Obtain informed consent.

-

Drug Administration: Administer a loading dose of esmolol hydrochloride (e.g., 500 mcg/kg) intravenously over 1 minute, followed by a constant infusion (e.g., 150 mcg/kg/min) for a specified duration (e.g., 4 hours).

-

Blood Sampling: Collect venous blood samples into tubes containing an appropriate anticoagulant and an esterase inhibitor (e.g., sodium fluoride) at the following time points: pre-dose (baseline), and at 5, 15, 30, 60, 120, 180, and 240 minutes during the infusion, and at 5, 10, 20, 30, 60, and 90 minutes after stopping the infusion.

-

Sample Processing: Immediately after collection, centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

-

Bioanalytical Method (LC-MS/MS):

-

Sample Preparation: Perform a liquid-liquid or solid-phase extraction of esmolol and an internal standard from the plasma samples.

-

Chromatography: Use a C18 reverse-phase HPLC column with a gradient mobile phase (e.g., acetonitrile (B52724) and water with formic acid).

-

Mass Spectrometry: Employ a tandem mass spectrometer with electrospray ionization (ESI) in positive ion mode. Monitor the specific parent-to-daughter ion transitions for esmolol and the internal standard.

-

-

Pharmacokinetic Analysis: Use non-compartmental analysis to determine the following pharmacokinetic parameters: clearance (CL), volume of distribution (Vd), elimination half-life (t½β), and area under the concentration-time curve (AUC).

Pharmacodynamic Study Protocol

Objective: To assess the effect of esmolol hydrochloride on heart rate and blood pressure in patients with supraventricular tachycardia.

Methodology:

-

Patient Recruitment and Screening: Recruit patients diagnosed with supraventricular tachycardia who meet the study's inclusion and exclusion criteria. Obtain informed consent.

-

Baseline Measurements: Continuously monitor the patient's heart rate using a 12-lead electrocardiogram (ECG) and blood pressure using a non-invasive automated oscillometric device for a baseline period (e.g., 15 minutes).

-

Drug Administration: Administer a loading dose of esmolol hydrochloride (e.g., 500 mcg/kg) intravenously over 1 minute, followed by a maintenance infusion (e.g., 50 mcg/kg/min).

-

Titration: If the target heart rate (e.g., <100 bpm) is not achieved after 5 minutes, administer a second loading dose and increase the maintenance infusion rate (e.g., to 100 mcg/kg/min). Continue to titrate the dose every 5 minutes as needed, up to a maximum maintenance dose (e.g., 300 mcg/kg/min).

-

Continuous Monitoring: Continue to continuously monitor heart rate and blood pressure throughout the infusion and for a period after the infusion is discontinued (B1498344) (e.g., 30 minutes).

-

Data Analysis: Analyze the changes in heart rate and blood pressure from baseline at each dose level. Determine the effective dose for achieving the target heart rate.

Visualizations

Signaling Pathway of Esmolol Hydrochloride

Caption: Signaling pathway of esmolol's antagonistic action.

Experimental Workflow for a Pharmacokinetic Study

Caption: Workflow of a typical esmolol pharmacokinetic study.

Experimental Workflow for a Pharmacodynamic Study

Caption: Workflow of a typical esmolol pharmacodynamic study.

Conclusion

Esmolol hydrochloride's distinct pharmacokinetic and pharmacodynamic properties make it an indispensable agent in the acute management of cardiovascular conditions. Its rapid onset, short half-life, and titratability allow for precise and individualized therapy. A thorough understanding of its pharmacology, as detailed in this guide, is crucial for its safe and effective use in clinical practice and for guiding future research and development in cardiovascular medicine.

References

- 1. Determination of esmolol and metabolite enantiomers within human plasma using chiral column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Stereoselective RP-HPLC determination of esmolol enantiomers in human plasma after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Liquid chromatography-electrospray mass spectrometry (LC-MS) method for determination of esmolol concentration in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. socra.org [socra.org]

- 7. clinilaunchresearch.in [clinilaunchresearch.in]

- 8. Clinical pharmacokinetics and therapeutic efficacy of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Analysis of esmolol in human blood by high-performance liquid chromatography and its application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uhluksprodwebstorage1.blob.core.windows.net [uhluksprodwebstorage1.blob.core.windows.net]

- 11. edwebcontent.ed.ac.uk [edwebcontent.ed.ac.uk]

- 12. Workflow to improve patient recruitment for clinical trials within hospital information systems – a case-study - PMC [pmc.ncbi.nlm.nih.gov]

Esmolol Hydrochloride: A Technical Guide to its Beta-1 Selective Antagonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmolol (B25661) hydrochloride is a short-acting, intravenous, cardioselective beta-1 adrenergic receptor antagonist.[1][2] Its rapid onset and offset of action make it a valuable tool in clinical settings requiring tight control of heart rate and blood pressure.[3][4] This technical guide provides an in-depth analysis of the beta-1 selective antagonist activity of esmolol, detailing its binding affinity, in vitro and in vivo pharmacology, and the underlying signaling pathways. The information is presented to support research, scientific understanding, and drug development efforts in the field of cardiovascular pharmacology.

Core Pharmacology of Esmolol Hydrochloride

Esmolol competitively blocks the binding of catecholamines, such as epinephrine (B1671497) and norepinephrine, to beta-1 adrenergic receptors, which are predominantly located in cardiac tissue.[1][2] This antagonism leads to a reduction in heart rate (negative chronotropy), a decrease in myocardial contractility (negative inotropy), and a slowing of atrioventricular conduction (negative dromotropy).[2] A key characteristic of esmolol is its cardioselectivity, meaning it has a higher affinity for beta-1 receptors compared to beta-2 receptors, which are primarily found in bronchial and vascular smooth muscle.[4][5] This selectivity minimizes the risk of bronchoconstriction, a potential side effect of non-selective beta-blockers.[2] However, this selectivity is dose-dependent and can be diminished at higher concentrations.[5]

Quantitative Analysis of Beta-1 Selectivity

The beta-1 selective nature of esmolol has been quantified through various in vitro and in vivo studies. The following tables summarize key quantitative data regarding its binding affinity, selectivity, and pharmacodynamic effects.

Table 1: In Vitro Binding Affinity and Selectivity of Esmolol

| Receptor Subtype | Ligand | Species | Preparation | Ki (nM) | Selectivity Ratio (β2 Ki / β1 Ki) | Reference |

| Human β1 | Esmolol | Human | Recombinant Cells | 194 | 30 | (5) |

| Human β2 | Esmolol | Human | Recombinant Cells | 5800 | (5) | |

| Beta-1 | Esmolol | - | - | - | 34-fold higher affinity for β1 | (21) |

Table 2: Pharmacokinetic and Pharmacodynamic Properties of Esmolol

| Parameter | Species | Value | Reference |

| Half-life (t1/2) | Human | ~9 minutes | [3][5] |

| Onset of Action | Human | 60-120 seconds | [2][6] |

| Duration of Action | Human | 10-30 minutes after stopping infusion | (8) |

| EC50 (Heart Rate Reduction) | Human | 113 µg/kg/min (during exercise) | (4) |

| EC50 (Systolic BP Reduction) | Human | 134 µg/kg/min (during exercise) | (4) |

Signaling Pathways

The primary mechanism of action of esmolol is the antagonism of the beta-1 adrenergic receptor signaling cascade. The canonical pathway involves the Gs protein-coupled receptor activation of adenylyl cyclase, leading to the production of cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of the beta-1 selective antagonist activity of esmolol. The following sections provide outlines for key in vitro and in vivo experimental protocols.

In Vitro Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Ki) of esmolol for beta-1 and beta-2 adrenergic receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing human beta-1 or beta-2 adrenergic receptors.

-

Harvest cells and homogenize in a cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) with protease inhibitors.

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.

-

Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a suitable method (e.g., BCA assay).

-

-

Competition Binding Assay:

-

In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [125I]-Iodocyanopindolol) to each well.

-

Add increasing concentrations of unlabeled esmolol to the wells.

-

To determine non-specific binding, add a high concentration of a non-selective beta-blocker (e.g., propranolol) to a set of wells.

-

Initiate the binding reaction by adding the membrane preparation to each well.

-

Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

-

Separation and Quantification:

-

Terminate the binding reaction by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.

-

Wash the filters with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a gamma counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the logarithm of the esmolol concentration to generate a competition curve.

-

Determine the IC50 value (the concentration of esmolol that inhibits 50% of specific radioligand binding) using non-linear regression analysis.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

In Vitro Functional Assay (cAMP Accumulation)

This assay measures the ability of esmolol to antagonize agonist-induced cyclic AMP (cAMP) production, a downstream effect of beta-1 adrenergic receptor activation.

Methodology:

-

Cell Culture and Plating:

-

Culture cells expressing the beta-1 adrenergic receptor (e.g., CHO-K1 cells).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Wash the cells with assay buffer.

-

Pre-incubate the cells with varying concentrations of esmolol for a defined period.

-

Stimulate the cells with a fixed concentration of a beta-agonist (e.g., isoproterenol) at its EC80 concentration.

-

Incubate for a specific time to allow for cAMP accumulation.

-

Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA).

-

-

Data Analysis:

-

Plot the cAMP response against the logarithm of the esmolol concentration.

-

Determine the IC50 value for the inhibition of agonist-induced cAMP production.

-

This provides a functional measure of esmolol's antagonist potency.

-

In Vivo Animal Studies

In vivo studies in animal models are essential to confirm the beta-1 selective antagonist activity of esmolol in a physiological setting.

Methodology (Conscious Instrumented Dog Model): [7]

-

Animal Model:

-

Experimental Protocol:

-

Establish a baseline by recording cardiovascular parameters.

-

Induce cardiovascular stimulation with an intravenous infusion of a non-selective beta-agonist like isoproterenol at incremental doses.[7]

-

Administer an intravenous infusion of esmolol at various doses (e.g., 25 and 250 µg/kg/min).[7]

-

During esmolol infusion, repeat the isoproterenol challenge.

-

Continuously monitor heart rate, systolic and diastolic blood pressure, and left ventricular dP/dtmax.[7]

-

-

Data Analysis:

-

Compare the dose-response curves to isoproterenol before and after esmolol administration.

-

A significant reduction in the isoproterenol-induced increase in heart rate and dP/dtmax with minimal effect on the isoproterenol-induced decrease in diastolic blood pressure indicates beta-1 selectivity.[7]

-

Methodology (Porcine Myocardial Ischemia Model): [6]

-

Animal Model:

-

Experimental Protocol:

-

Data Analysis:

-

Assess infarct size and cardiac function (e.g., left ventricular ejection fraction) at different time points post-reperfusion using techniques like cardiac magnetic resonance (CMR).[6]

-

A reduction in infarct size and improvement in cardiac function in the esmolol-treated group would demonstrate its cardioprotective effects, which are primarily mediated through beta-1 blockade.[6]

-

Conclusion

Esmolol hydrochloride is a well-characterized beta-1 selective adrenergic receptor antagonist with a rapid onset and short duration of action. Its cardioselectivity has been established through rigorous in vitro binding and functional assays, as well as in vivo animal models. The quantitative data on its binding affinity and pharmacodynamic effects provide a solid foundation for its clinical use and for further research into its therapeutic applications. The detailed experimental protocols outlined in this guide offer a framework for the continued investigation and development of beta-1 selective antagonists in cardiovascular medicine.

References

- 1. Electrophysiologic, cardiohemodynamic and beta-blocking actions of a new ultra-short-acting beta-blocker, ONO-1101, assessed by the in vivo canine model in comparison with esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. [Esmolol in anesthesiology: pharmacology and indications] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Esmolol and beta-adrenergic blockade - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardioprotective effect of the short-acting beta-blocker esmolol in experimental ischemia/reperfusion - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 7. Esmolol: effects on isoprenaline- and exercise-induced cardiovascular stimulation in conscious dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

What is the half-life of esmolol acid hydrochloride?

An In-depth Technical Guide to the Pharmacokinetics of Esmolol (B25661) and its Acid Metabolite

This technical guide provides a comprehensive overview of the pharmacokinetic properties of esmolol hydrochloride, with a specific focus on the half-life of its primary active metabolite, esmolol acid (ASL-8123). Designed for researchers, scientists, and drug development professionals, this document synthesizes key quantitative data, details experimental methodologies, and illustrates the metabolic pathway.

Pharmacokinetic Profile: Esmolol and Esmolol Acid

Esmolol is an ultra-short-acting, cardioselective beta-1 receptor antagonist. Its rapid metabolism is a key feature of its clinical profile, allowing for precise dose titration. The primary route of metabolism is hydrolysis by red blood cell esterases into a primary acid metabolite and methanol. This rapid enzymatic degradation results in a very short half-life for the parent drug.

The principal metabolite, esmolol acid (ASL-8123), is significantly less active than esmolol (approximately 1/1500th the activity) and is cleared by the kidneys. The half-life of this acid metabolite is considerably longer than that of the parent compound.

Quantitative Pharmacokinetic Data

The following tables summarize the key pharmacokinetic parameters for esmolol and its acid metabolite, compiled from various studies.

Table 1: Pharmacokinetic Parameters of Esmolol

| Parameter | Value | Units | Population |

| Elimination Half-Life (t½) | ~9 | minutes | Healthy Adults |

| Clearance (Cl) | ~20 | L/kg/hr | Healthy Adults |

| Volume of Distribution (Vd) | ~3.4 | L/kg | Healthy Adults |

Table 2: Pharmacokinetic Parameters of Esmolol Acid (ASL-8123)

| Parameter | Value | Units | Population |

| Elimination Half-Life (t½) | ~3.7 | hours | Healthy Adults |

| Clearance (Cl) | Not Applicable (renal excretion) | - | - |

| Volume of Distribution (Vd) | ~0.4 | L/kg | Healthy Adults |

Metabolic Pathway of Esmolol

Esmolol's rapid therapeutic effect is terminated by its metabolism. The ester linkage in the esmolol molecule is susceptible to hydrolysis by esterases located in the cytosol of red blood cells. This enzymatic action swiftly converts esmolol into esmolol acid and methanol, effectively inactivating the drug.

Caption: Metabolic conversion of Esmolol to its acid metabolite.

Experimental Protocols

The determination of the half-life and other pharmacokinetic parameters of esmolol and its acid metabolite involves the collection of serial blood samples and their analysis using validated analytical methods.

Study Design and Sample Collection

-

Study Population: Healthy adult volunteers or patient populations under specific clinical conditions.

-

Drug Administration: Esmolol hydrochloride is administered as a continuous intravenous infusion.

-

Blood Sampling: Serial blood samples are collected at predetermined time points during and after the infusion. Samples are typically collected in tubes containing an esterase inhibitor (e.g., sodium fluoride) to prevent ex vivo degradation of esmolol.

-

Sample Processing: Plasma is separated from whole blood by centrifugation at low temperatures. The plasma samples are then stored frozen until analysis.

Analytical Methodology: Quantification of Esmolol and Esmolol Acid

A common method for the simultaneous quantification of esmolol and esmolol acid in plasma is High-Performance Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

-

Sample Preparation:

-

Thaw plasma samples on ice.

-

An internal standard (e.g., a deuterated analog of esmolol or a compound with similar chemical properties) is added to a known volume of plasma.

-

Proteins are precipitated by the addition of a solvent like acetonitrile (B52724).

-

The sample is vortexed and then centrifuged to pellet the precipitated proteins.

-

The supernatant is transferred to a clean tube and may be further purified by solid-phase extraction (SPE) or liquid-liquid extraction.

-

The final extract is evaporated to dryness and reconstituted in the mobile phase for injection into the LC-MS/MS system.

-

-

LC-MS/MS Conditions:

-

Liquid Chromatography: A reverse-phase C18 column is typically used to separate esmolol and esmolol acid from other plasma components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile or methanol) is employed.

-

Mass Spectrometry: A tandem mass spectrometer operating in positive electrospray ionization (ESI) mode is used for detection. The instrument is set to monitor specific precursor-to-product ion transitions for esmolol, esmolol acid, and the internal standard (Multiple Reaction Monitoring - MRM).

-

Pharmacokinetic Analysis

-

The plasma concentration-time data for esmolol and esmolol acid are analyzed using non-compartmental or compartmental pharmacokinetic models.

-

The elimination half-life (t½) is calculated from the terminal elimination rate constant (λz), which is determined from the slope of the log-linear portion of the plasma concentration-time curve. The formula used is: t½ = ln(2) / λz.

-

Other pharmacokinetic parameters such as clearance (Cl) and volume of distribution (Vd) are also calculated from the concentration-time data and the administered dose.

Caption: Workflow for pharmacokinetic analysis of Esmolol.

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Esmolol (B25661) Acid Hydrochloride: Chemical Structure and Properties

Introduction

Esmolol acid hydrochloride is the primary, active metabolite of esmolol hydrochloride, a cardioselective beta-1 adrenergic receptor antagonist.[1] Esmolol is known for its rapid onset and very short duration of action, making it crucial in acute clinical settings for controlling heart rate.[2] The rapid hydrolysis of esmolol in the bloodstream by red blood cell esterases leads to the formation of esmolol acid and methanol.[1][2] This technical guide provides a comprehensive overview of the chemical structure and physicochemical and pharmacological properties of this compound.

Chemical Structure and Identification

This compound is chemically known as 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid;hydrochloride.[2]

Chemical Structure Diagram

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 83356-60-9 | [1][2][3] |

| Molecular Formula | C₁₅H₂₄ClNO₄ (or C₁₅H₂₃NO₄ • HCl) | [1][2] |

| Molecular Weight | 317.81 g/mol | [2] |

| IUPAC Name | 3-[4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]propanoic acid;hydrochloride | [2][] |

| Appearance | White to Off-white Solid | [] |

| Solubility | Soluble in PBS (pH 7.2): 5 mg/mlSoluble in DMSO, Methanol | [1][] |

| InChI | InChI=1S/C15H23NO4.ClH/c1-11(2)16-9-13(17)10-20-14-6-3-12(4-7-14)5-8-15(18)19;/h3-4,6-7,11,13,16-17H,5,8-10H2,1-2H3,(H,18,19);1H | [1][2] |

| InChI Key | KIRQRJMXRCCUNZ-UHFFFAOYSA-N | [1][2] |

| Canonical SMILES | CC(C)NCC(COC1=CC=C(C=C1)CCC(=O)O)O.Cl | [2] |

Pharmacological Properties and Mechanism of Action

Esmolol acid is an active metabolite of the β1-adrenergic receptor antagonist, esmolol.[1] It functions by selectively blocking beta-1 adrenergic receptors, primarily located in the heart muscle. This blockade leads to a reduction in the force and rate of cardiac contractions.[2]

The mechanism involves competitive antagonism of catecholamines like epinephrine (B1671497) and norepinephrine (B1679862) at the β1-receptors.[2][5] This action results in decreased heart rate (negative chronotropic effect), reduced myocardial contractility (negative inotropic effect), and slowed conduction through the atrioventricular (AV) node (negative dromotropic effect).[5][6]

Signaling Pathway

The antagonism of the β1-adrenergic receptor by esmolol acid interrupts the canonical Gs protein-coupled signaling pathway.

Caption: β1-Adrenergic Receptor Signaling Pathway Antagonism by Esmolol Acid.

Experimental Protocols

Detailed experimental protocols are essential for the accurate characterization of this compound.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

A stability-indicating HPLC method is used to determine the purity of esmolol hydrochloride and to quantify it in the presence of its synthetic intermediates and degradation products.[7][8]

-

Column: Microparticulate (10-μm) cyano-bonded silica-packed column.[8]

-

Mobile Phase: A mixture of acetonitrile, 0.005 M sodium acetate, and acetic acid (15:84:1).[8]

-

Flow Rate: 2 mL/min.[8]

-

Detection: UV absorbance at 280 nm.[8]

-

Internal Standard: 2-p-chlorophenyl-2-methylpropanol.[8]

-

Validation: The method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.[9]

2. In Vitro Assay for β1-Adrenoceptor Antagonism

The antagonist potency of esmolol acid can be determined by its ability to inhibit the effects of a β-agonist, such as isoproterenol, on isolated heart tissue.[1]

-

Tissue Preparation: Isolated guinea pig right atria are used.

-

Procedure: The atria are mounted in an organ bath, and the spontaneous beating rate is recorded. Isoproterenol is added to induce an increase in the beating rate. Esmolol acid is then introduced at various concentrations to determine its inhibitory effect.

-

Data Analysis: The antagonist potency is expressed as the pA2 value, which was found to be 3.73 for esmolol acid.[1]

3. Synthesis of Esmolol Hydrochloride and Formation of Esmolol Acid

Esmolol hydrochloride can be synthesized from 3-[4-(2,3-epoxypropoxy)phenyl]methyl propionate.[2][10]

Caption: Synthetic and Metabolic Workflow for this compound.

Conclusion

This compound, as the active metabolite of esmolol, plays a significant role in the pharmacological effects observed after the administration of the parent drug. Its properties as a selective β1-adrenergic receptor antagonist are central to its clinical relevance. The data and protocols presented in this guide offer a foundational resource for researchers and professionals in drug development and cardiovascular pharmacology.

References

- 1. caymanchem.com [caymanchem.com]

- 2. smolecule.com [smolecule.com]

- 3. Esmolol Acid HCl - CAS - 83356-60-9 | Axios Research [axios-research.com]

- 5. What is the mechanism of Esmolol Hydrochloride? [synapse.patsnap.com]

- 6. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. ptacts.uspto.gov [ptacts.uspto.gov]

- 8. High-performance liquid chromatographic method for the determination of esmolol hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. ijpsr.com [ijpsr.com]

- 10. CN1074763C - Process for synthesizing and refining esmolol hydrochloride - Google Patents [patents.google.com]

The Rapid Metabolism of Esmolol Hydrochloride: A Technical Guide to its Conversion to an Acid Metabolite and Methanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Esmolol (B25661) hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist. Its therapeutic appeal lies in its rapid onset and offset of action, a characteristic governed by its unique metabolic pathway. This technical guide provides an in-depth exploration of the metabolism of esmolol to its primary acid metabolite, ASL-8123, and methanol (B129727). It includes a compilation of quantitative pharmacokinetic data, detailed experimental protocols for the analysis of esmolol and its metabolites, and visualizations of the metabolic processes.

Core Metabolism

Esmolol undergoes rapid hydrolysis of its ester linkage, a reaction catalyzed by esterases. This biotransformation results in the formation of an acid metabolite (ASL-8123) and methanol.[1][2] Contrary to earlier understanding which primarily implicated red blood cell (RBC) cytosol esterases, recent research has highlighted the predominant role of other enzymes. The primary catalysts are now understood to be human carboxylesterase 1 (hCE1), found in white blood cells and the liver, and acyl protein thioesterterase 1 (APT1) in the liver.[3] The contribution of RBC esterases is considered minimal.[3] The acid metabolite, ASL-8123, possesses significantly lower beta-blocking activity than the parent drug.[4] While methanol is a byproduct of this metabolism, its concentrations during therapeutic use are generally considered to be within safe limits.[5]

Quantitative Data Presentation

The following tables summarize the key pharmacokinetic parameters of esmolol and its acid metabolite, ASL-8123, as well as data on urinary excretion and observed methanol concentrations.

Table 1: Pharmacokinetic Parameters of Esmolol and its Acid Metabolite (ASL-8123) in Healthy Adults

| Parameter | Esmolol | ASL-8123 (Acid Metabolite) | Reference(s) |

| Elimination Half-life (t½) | ~9 minutes | ~3.7 hours | [2] |

| Total Body Clearance (CL) | ~285 mL/min/kg | 1.28 mL/min/kg | [2] |

| Volume of Distribution (Vd) | ~3.4 L/kg | 0.411 L/kg | [2] |

| Protein Binding | 55% | 10% | [2] |

Table 2: Pharmacokinetic Parameters of Esmolol and ASL-8123 in Special Populations

| Population | Parameter | Esmolol | ASL-8123 (Acid Metabolite) | Reference(s) |

| Pediatric (2-16 years) | Elimination Half-life (t½) | ~6.9 minutes | - | [6] |

| Total Body Clearance (CL) | ~119 mL/min/kg | - | [6] | |

| Patients with Hepatic Cirrhosis | No significant difference compared to healthy controls for both esmolol and ASL-8123 | [7] | ||

| Patients with Renal Failure (on dialysis) | Elimination Half-life (t½) | ~7.1-8.0 minutes | >42 hours | [5] |

| Total Body Clearance (CL) | ~250-265 mL/min/kg | - | [5] |

Table 3: Urinary Excretion of Esmolol and ASL-8123

| Compound | Percentage of Administered Dose Excreted in Urine | Timeframe | Reference(s) |

| Unchanged Esmolol | < 2% | 24 hours | [8] |

| ASL-8123 (Acid Metabolite) | ~73-88% | 24 hours | [8][9] |

Table 4: Enzymatic Kinetics of Esmolol Hydrolysis

| Enzyme Source | Km (mM) | Vmax (nmol/min/mg protein) | Reference(s) |

| Recombinant human Carboxylesterase 1 (hCE1) | 1.02 ± 0.14 | 481 ± 30 | [10] |

| Human Liver Microsomes | 1.42 ± 0.02 | 1410 ± 16 | [10] |

Table 5: Reported Blood Methanol Concentrations Following Esmolol Infusion

| Study Population | Esmolol Infusion Details | Peak Methanol Concentration | Reference(s) |

| Case Report: 14-year-old female | Prolonged infusion post-pheochromocytoma resection | 10 mmol/L | [11] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of esmolol metabolism.

In Vitro Hydrolysis of Esmolol in Human Blood Fractions

Objective: To determine the rate of esmolol hydrolysis in different components of human blood.

Methodology:

-

Blood Fractionation:

-

Collect whole blood from healthy volunteers in tubes containing an anticoagulant (e.g., EDTA).

-

To isolate plasma, centrifuge the whole blood at a low speed (e.g., 1,500 x g for 15 minutes at 4°C). Carefully collect the supernatant (plasma).

-

To isolate white blood cells (WBCs) and platelets, use a density gradient centrifugation method (e.g., Ficoll-Paque). Layer the whole blood over the density gradient medium and centrifuge. The layer containing mononuclear cells (lymphocytes and monocytes) and platelets can then be carefully collected.

-

To isolate red blood cells (RBCs), wash the remaining cell pellet with an isotonic buffer (e.g., PBS) multiple times, with centrifugation and removal of the supernatant after each wash.

-

-

Hydrolysis Assay:

-

Incubate a known concentration of esmolol hydrochloride with each blood fraction (plasma, isolated WBCs/platelets, and washed RBCs) in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) at 37°C in a shaking water bath.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

-

Immediately stop the enzymatic reaction by adding a quenching agent, such as a strong acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).

-

Process the samples for analysis by HPLC to determine the remaining concentration of esmolol and the formation of ASL-8123.

-

Quantification of Esmolol and ASL-8123 by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the concentrations of esmolol and its acid metabolite in biological samples.

Methodology:

-

Sample Preparation:

-

To plasma or other biological samples, add an internal standard.

-

Precipitate proteins by adding a solvent like acetonitrile (B52724).

-

Vortex the mixture and then centrifuge at high speed (e.g., 10,000 x g for 10 minutes) to pellet the precipitated proteins.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for injection into the HPLC system.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][12]

-

Mobile Phase: A mixture of acetonitrile and a buffer such as 0.01N potassium dihydrogen orthophosphate in water (pH adjusted to 4.8).[4]

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 30°C.[4]

-

-

Data Analysis:

-

Construct a standard curve using known concentrations of esmolol and ASL-8123.

-

Quantify the concentrations in the unknown samples by comparing their peak areas (or heights) to those of the standards.

-

Quantification of Methanol in Blood by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To measure the concentration of methanol in blood samples.

Methodology:

-

Sample Preparation (Headspace Analysis):

-

Place a small volume of whole blood (e.g., 100-200 µL) into a headspace vial.[13]

-

Add an internal standard (e.g., deuterated methanol or another volatile alcohol not present in the sample).

-

Seal the vial and heat it at a controlled temperature (e.g., 65°C) for a specific time to allow volatile compounds, including methanol, to partition into the headspace.[13]

-

-

GC-MS Conditions (Example):

-

Injection: Use a heated gas-tight syringe to inject a sample of the headspace vapor into the GC inlet.

-

GC Column: A capillary column suitable for volatile compound analysis (e.g., DB-5MS).[13]

-

Carrier Gas: Helium.[13]

-

Oven Temperature Program: An isothermal or programmed temperature ramp to separate the volatile compounds.

-

Mass Spectrometer: Operate in electron ionization (EI) mode and monitor for characteristic ions of methanol and the internal standard.

-

-

Data Analysis:

-

Generate a calibration curve by analyzing standards with known methanol concentrations.

-

Calculate the methanol concentration in the blood samples based on the ratio of the methanol peak area to the internal standard peak area.

-

Visualizations

Metabolic Pathway of Esmolol Hydrochloride

Caption: Metabolic conversion of esmolol to its primary metabolites.

Experimental Workflow for Esmolol Hydrolysis Analysis

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. reference.medscape.com [reference.medscape.com]

- 3. Blood Fractionation Protocol for Collection of White Blood Cells | Thermo Fisher Scientific - HK [thermofisher.com]

- 4. Beta-adrenoreceptor antagonist potency and pharmacodynamics of ASL-8123, the primary acid metabolite of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of esmolol and ASL-8123 in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Pharmacokinetics of esmolol in hepatic disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. Metabolism and urinary excretion of esmolol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Esterases Involved in the Rapid Bioconversion of Esmolol after Intravenous Injection in Humans [jstage.jst.go.jp]

- 11. Methanol toxicity following esmolol infusion in a post-operative case of pheochromocytoma resection - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Stereoselective RP-HPLC determination of esmolol enantiomers in human plasma after pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound - PMC [pmc.ncbi.nlm.nih.gov]

Esmolol Acid Hydrochloride: A Technical Guide to Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the receptor binding affinity of esmolol (B25661) and its primary metabolite, esmolol acid (ASL-8123). This document details the quantitative binding characteristics, the experimental protocols used to determine these affinities, and the relevant signaling pathways.

Introduction

Esmolol hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2][3] Its primary therapeutic action is the competitive blockade of beta-1 receptors, predominantly located in cardiac tissue.[1] This selectivity makes it a valuable tool in clinical settings requiring rapid and titratable beta-blockade with minimal off-target effects. Esmolol is rapidly hydrolyzed by red blood cell esterases to its acid metabolite, ASL-8123, which has substantially lower pharmacological activity.[4][5] Understanding the precise binding affinities of esmolol and its metabolite is crucial for predicting its clinical efficacy and safety profile.

Receptor Binding Affinity Data

The binding affinity of esmolol and its primary metabolite, esmolol acid (ASL-8123), for beta-1 and beta-2 adrenergic receptors has been determined through in vitro radioligand binding assays. Esmolol demonstrates a clear selectivity for the beta-1 adrenergic receptor.

| Compound | Receptor | Species | Assay Type | Affinity Metric | Value | Selectivity (β2/β1) |

| Esmolol | Human β1-Adrenergic | Human | Competitive Binding | Ki | 194 nM[6] | ~30-fold[5][6] |

| Human β2-Adrenergic | Human | Competitive Binding | Ki | 5.8 µM (5800 nM)[6] | ||

| Esmolol Acid (ASL-8123) | β-Adrenergic | Guinea Pig | Functional Assay (pA2) | pA2 | 3.73[4] | Significantly Lower |

| β-Adrenergic | - | Potency Comparison | - | ~1,600-1,900 times less potent than esmolol[4] |

Experimental Protocols

The determination of receptor binding affinity for compounds like esmolol is primarily achieved through competitive radioligand binding assays. This technique measures the ability of an unlabeled compound (the "competitor," e.g., esmolol) to displace a radiolabeled ligand that is known to bind with high affinity and specificity to the target receptor.[7][8][9]

General Protocol for Competitive Radioligand Binding Assay

This protocol outlines the key steps for determining the binding affinity of a test compound for beta-adrenergic receptors.

1. Membrane Preparation:

-

Tissues or cells expressing the target beta-adrenergic receptors (e.g., CHO-K1 cells stably expressing human β1 or β2 receptors) are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).[10][11]

-

The homogenate is subjected to differential centrifugation to isolate the membrane fraction containing the receptors.[8][10]

-

The final membrane pellet is resuspended in a suitable buffer, and the protein concentration is determined using a standard protein assay (e.g., BCA assay).[10]

2. Competitive Binding Assay:

-

The assay is typically performed in a 96-well plate format.[10]

-

A fixed concentration of a suitable radioligand (e.g., [3H]dihydroalprenolol or [125I]cyanopindolol) is incubated with the prepared membranes.[7][8]

-

A range of concentrations of the unlabeled test compound (esmolol or ASL-8123) is added to compete with the radioligand for binding to the receptors.[9]

-

To determine non-specific binding, a high concentration of a non-radiolabeled antagonist (e.g., propranolol) is used in a separate set of wells.[8]

-

The mixture is incubated at a specific temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).[10]

3. Separation of Bound and Free Radioligand:

-

The incubation is terminated by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters trap the membranes with the bound radioligand.[7][10]

-

The filters are washed multiple times with ice-cold wash buffer to remove any unbound radioligand.[10]

4. Quantification and Data Analysis:

-

The radioactivity retained on the filters is quantified using a scintillation counter.[10]

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The inhibition constant (Ki) of the test compound is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Signaling Pathways and Experimental Workflows

Beta-1 Adrenergic Receptor Signaling Pathway

Esmolol exerts its therapeutic effect by blocking the canonical signaling pathway of the beta-1 adrenergic receptor. This G-protein coupled receptor (GPCR) primarily signals through the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).

Experimental Workflow for Competitive Radioligand Binding Assay

The following diagram illustrates the logical flow of a typical competitive radioligand binding assay used to determine the binding affinity of a compound like esmolol.

Conclusion

The data presented in this guide highlight the beta-1 selective nature of esmolol and the significantly lower binding affinity of its primary metabolite, ASL-8123. The detailed experimental protocols provide a framework for the robust and reproducible determination of these binding characteristics. The visualization of the beta-1 adrenergic signaling pathway and the experimental workflow further elucidates the mechanism of action of esmolol and the methodology used in its characterization. This information is fundamental for researchers and professionals involved in the development and application of beta-adrenergic receptor antagonists.

References

- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Esmolol hydrochloride: an ultrashort-acting, beta-adrenergic blocking agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Beta-adrenoreceptor antagonist potency and pharmacodynamics of ASL-8123, the primary acid metabolite of esmolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. go.drugbank.com [go.drugbank.com]

- 6. selleckchem.com [selleckchem.com]

- 7. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 9. giffordbioscience.com [giffordbioscience.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Effects of Esmolol on Cardiac Myocytes: A Technical Guide

Abstract: Esmolol (B25661) is a cardioselective, ultra-short-acting beta-1-adrenergic receptor antagonist widely utilized in clinical settings for the management of supraventricular tachycardias and perioperative hypertension.[1][2] Beyond its well-characterized beta-blocking activity, esmolol exerts direct effects on cardiac myocytes that are independent of adrenergic receptor antagonism. These effects, observed at concentrations typically in the micromolar to millimolar range, include significant modulation of ion channel function, excitation-contraction coupling, and cellular viability under stress conditions. This technical guide provides an in-depth summary of the current understanding of the in vitro effects of esmolol on isolated cardiac myocytes, synthesizing quantitative data from key studies. It details the experimental protocols used to elucidate these effects and visualizes the underlying mechanisms and workflows. This document is intended for researchers, scientists, and drug development professionals investigating cardiac electrophysiology, pharmacology, and cardioprotection.

Electrophysiological Effects

Esmolol directly modulates the activity of several key cardiac ion channels, altering the electrophysiological profile of individual myocytes. These effects are fundamental to its antiarrhythmic properties beyond beta-blockade.[3][4]

Effects on Sodium Current (INa)

Esmolol has been shown to be a potent inhibitor of the fast sodium current (INa) in ventricular myocytes.[3][5] This inhibition is concentration-dependent, voltage-dependent, and frequency-dependent.[3] The primary mechanism involves esmolol preferentially binding to the inactivated state of the sodium channel and accelerating the development of inactivation from the resting state.[3] This action contributes to its antiarrhythmic efficacy by slowing rapid heart rates.[3]

Effects on L-type Calcium Current (ICa,L)

A pronounced effect of esmolol is the inhibition of the L-type calcium current (ICa,L).[4][5][6] This action is a major contributor to its negative inotropic (force-reducing) effects observed in vitro.[4][6] The blockade of ICa,L reduces the influx of calcium during the plateau phase of the action potential, directly impacting excitation-contraction coupling.[6]

Effects on Potassium Currents (IK1)

Studies in guinea-pig ventricular myocytes have shown that esmolol can also inhibit the inward rectifier potassium current (IK1).[7] This effect, combined with its actions on INa and ICa,L, contributes to alterations in the action potential duration.

Effects on Action Potential

The integrated effect of esmolol on cardiac ion channels leads to a shortening of the action potential duration (APD).[6][7] This is a result of the combined inhibition of inward currents (INa and ICa,L) and potential modulation of outward potassium currents.[7]

Table 1: Quantitative Electrophysiological Effects of Esmolol on Ventricular Myocytes

| Parameter | Species | Esmolol Concentration | Effect | Reference |

| INa (Sodium Current) | Rat | IC50: 74.2 µM | Reversible, concentration-dependent inhibition.[3] | [3] |

| Rat | IC50: 0.17 mmol/L (170 µM) | Inhibition of fast sodium current.[4][5] | [4][5] | |

| Rat | Not specified | Decreased peak I-V curve from 16.97 to 6.96 pA/pF.[3] | [3] | |

| ICa,L (L-type Calcium Current) | Rat | IC50: 0.45 mmol/L (450 µM) | Inhibition of L-type calcium current.[4][5] | [4][5] |

| Guinea Pig | > 10 µM | Inhibition of ICa,L.[7] | [7] | |

| IK1 (Inward Rectifier K+ Current) | Guinea Pig | > 10 µM | Inhibition of IK1.[7] | [7] |

| Action Potential Duration (APD) | Guinea Pig | > 10 µM | Concentration-dependent shortening.[7] | [7] |

| Guinea Pig | 55-110 µmol/L | Reduced action potential duration and plateau voltage.[6] | [6] | |

| Steady-State Inactivation (INa) | Rat | Not specified | Shifted V1/2 from -78.75 mV to -85.94 mV.[3] | [3] |

| Resting Inactivation Time Constant (INa) | Rat | Not specified | Shortened from 62.75 ms (B15284909) to 24.93 ms.[3] | [3] |

Effects on Myocyte Contractility and Calcium Handling

Consistent with its inhibition of ICa,L, esmolol demonstrates a significant negative inotropic effect on isolated cardiac myocytes, reducing the force and extent of contraction.

Negative Inotropic Effect

At millimolar concentrations, esmolol induces a profound negative inotropic effect, leading to a complete cessation of contractile activity, known as diastolic arrest.[4][5] This effect is directly observable as a reduction in sarcomere shortening.[5]

Impact on Calcium Transients (Ca2+)

The reduction in myocyte contraction is primarily caused by a significant decrease in the amplitude of the intracellular calcium transient.[4][5] This is a direct consequence of the reduced calcium influx through the L-type calcium channels.[4] Studies using sarcoplasmic reticulum (SR) inhibitors have shown that esmolol's negative inotropic action is largely independent of effects on SR calcium release, pointing to the inhibition of sarcolemmal Ca2+ entry as the principal mechanism.[4][5]

Table 2: Effects of Esmolol on Myocyte Contractility and Calcium Handling

| Parameter | Species | Esmolol Concentration | Effect | Reference |

| Sarcomere Shortening | Rat | 1 mmol/L | 72% decrease (from 0.16 µm to 0.04 µm).[5] | [5] |

| Calcium Transient (fura-2 ratio) | Rat | 1 mmol/L | Decrease from 0.13 to 0.07.[5] | [5] |

| Contraction (TG-treated myocytes) | Rat | 0.3 mmol/L | 84% reduction in sarcomere shortening.[4] | [4] |

| Ca2+ Transient (TG-treated myocytes) | Rat | 0.3 mmol/L | 54% reduction in Ca2+ transient.[4] | [4] |

Cardioprotective Effects

In vitro models of cardiac injury have demonstrated that esmolol possesses direct cardioprotective properties, particularly in the context of ischemia-reperfusion and chemically-induced arrhythmia.

Anti-arrhythmic Effects

In cultured cardiomyocyte networks, doxorubicin (B1662922) induces significant rhythm disturbances. Esmolol has been shown to restore normal rhythm in these doxorubicin-treated cultures and can prevent the onset of arrhythmia if administered as a pre-treatment.[8]

Protection Against Ischemia-Reperfusion Injury

In mixed cultures of rat ventricular cardiomyocytes subjected to simulated ischemia, esmolol reduced myocyte death rates.[9] This protective effect was significantly enhanced when esmolol was combined with the phosphodiesterase inhibitor milrinone.[9] The combination therapy was found to increase the activity of Protein Kinase A (PKA) and the phosphorylation of Akt, key components of pro-survival signaling pathways.[9] This suggests that esmolol can contribute to the activation of protective intracellular signaling cascades.

Table 3: Cardioprotective Effects of Esmolol on Cardiac Myocytes

| Model | Parameter | Treatment | Effect | Reference |

| Ischemia Model (Rat Myocytes) | Myocyte Death Rate | Esmolol | 5.5% reduction vs. saline.[9] | [9] |

| Myocyte Death Rate | Esmolol + Milrinone | 16.8% reduction vs. saline.[9] | [9] | |

| Myocyte Apoptosis Rate | Esmolol | 22% reduction vs. saline.[9] | [9] | |

| Myocyte Apoptosis Rate | Esmolol + Milrinone | 60% reduction vs. saline.[9] | [9] | |

| Signaling (Myocardium) | pAkt Levels | Esmolol | 1.7-fold increase.[9] | [9] |

| pAkt Levels | Esmolol + Milrinone | 6-fold increase.[9] | [9] | |

| PKA Activity | Esmolol | 22% increase vs. saline.[9] | [9] | |

| PKA Activity | Esmolol + Milrinone | 59% increase vs. saline.[9] | [9] |

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the key mechanisms of action and experimental workflows described in this guide.

Caption: Esmolol's direct inhibitory actions on ion channels in the cardiac myocyte.

Caption: Cardioprotective signaling pathway activated by Esmolol + Milrinone.

Caption: Experimental workflow for whole-cell patch-clamp electrophysiology.

Experimental Protocols

The following sections provide a generalized overview of the key methodologies used in the cited in vitro studies.

Isolation of Adult Ventricular Myocytes

Ventricular myocytes are typically isolated from adult rats or guinea pigs.[3][4][7] The standard procedure involves cannulating the aorta and mounting the heart on a Langendorff apparatus for retrograde perfusion. The heart is first perfused with a calcium-free buffer to wash out blood and separate cell junctions, followed by perfusion with a buffer containing digestive enzymes (e.g., collagenase, protease) to break down the extracellular matrix. The ventricular tissue is then minced and gently agitated to release individual, rod-shaped, calcium-tolerant myocytes.

Whole-Cell Patch-Clamp Technique

To measure ion currents, the whole-cell patch-clamp technique is employed.[3][5] A glass micropipette with a tip diameter of ~1 µm is filled with an intracellular-like solution and pressed against the membrane of an isolated myocyte. Suction is applied to form a high-resistance "giga-seal." A second pulse of suction ruptures the membrane patch, allowing for electrical access to the cell's interior. The voltage across the cell membrane is then controlled ("clamped") by an amplifier, and the resulting currents flowing through the ion channels are measured. Specific voltage protocols are used to isolate and study individual currents like INa and ICa,L. Esmolol's effects are determined by comparing currents recorded before and after its application to the extracellular solution.[3]

Measurement of Sarcomere Shortening and Calcium Transients

Myocyte contractility is assessed by measuring sarcomere shortening, often via video-based edge detection or Fourier analysis of the sarcomere pattern.[5] The myocyte is placed on the stage of an inverted microscope and electrically stimulated to contract at a set frequency. To measure intracellular calcium, cells are loaded with a fluorescent Ca2+ indicator dye, such as Fura-2.[5] The dye is excited at two different wavelengths, and the ratio of the emitted fluorescence provides a measure of the intracellular Ca2+ concentration. The change in this ratio during an electrically stimulated twitch is the calcium transient. The effects of esmolol are quantified by comparing sarcomere shortening and the calcium transient amplitude before and after drug application.[5]

Conclusion

The in vitro evidence demonstrates that esmolol possesses significant direct cellular effects on cardiac myocytes that are distinct from its beta-adrenergic antagonism. Its primary actions include the potent, dose-dependent inhibition of fast sodium channels and L-type calcium channels.[3][4][5] These actions translate into a shortening of the action potential duration and a powerful negative inotropic effect, driven by a reduction in the amplitude of the calcium transient.[5][7] Furthermore, esmolol exhibits direct cardioprotective effects, mitigating cell death in models of ischemia-reperfusion and suppressing chemically-induced arrhythmias.[8][9] Understanding these direct mechanisms is crucial for drug development professionals and researchers aiming to refine antiarrhythmic therapies and develop novel cardioprotective strategies. The data suggest that the therapeutic profile of esmolol is a composite of both its well-known beta-blocking properties and these direct, membrane-level interactions with cardiac ion channels.

References

- 1. Esmolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Esmolol inhibits Na+ current in rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. Esmolol cardioplegia: the cellular mechanism of diastolic arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The negative inotropic effect of esmolol on isolated cardiac muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Direct effects of esmolol and landiolol on cardiac function, coronary vasoactivity, and ventricular electrophysiology in guinea-pig hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Esmolol is antiarrhythmic in doxorubicin-induced arrhythmia in cultured cardiomyocytes - determination by novel rapid cardiomyocyte assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Heart Protection by Combination Therapy with Esmolol and Milrinone at Late-Ischemia and Early Reperfusion - PMC [pmc.ncbi.nlm.nih.gov]

Off-label research applications of esmolol hydrochloride

An In-depth Technical Guide to the Off-label Research Applications of Esmolol (B25661) Hydrochloride

Introduction to Esmolol Hydrochloride

Esmolol hydrochloride is an ultra-short-acting, cardioselective beta-1 adrenergic receptor antagonist.[1][2][3] Its rapid onset and short duration of action make it a valuable tool in clinical settings requiring precise control of heart rate and blood pressure, such as in supraventricular tachycardia and perioperative hypertension.[1][2][4] Esmolol works by competitively blocking the beta-1 adrenergic receptors primarily located in the heart muscle. This action antagonizes the effects of catecholamines like epinephrine (B1671497) and norepinephrine, leading to a decrease in heart rate (negative chronotropy), reduced myocardial contractility (negative inotropy), and slowed atrioventricular conduction (negative dromotropy).[1][5]

The drug is rapidly metabolized by esterases in the cytosol of red blood cells, resulting in a short half-life of approximately 9 minutes.[6][7] This pharmacokinetic profile allows for quick titration and minimizes the duration of adverse effects upon discontinuation. While its primary applications are in acute cardiovascular care, a growing body of research is exploring its therapeutic potential in a variety of off-label contexts, driven by its unique pharmacological properties and its influence on complex physiological and pathological processes. This guide details the core off-label research applications of esmolol, focusing on sepsis, neuroprotection, cardioprotection, and other emerging fields.

Off-Label Application: Sepsis and Septic Shock

Sepsis is characterized by a dysregulated host response to infection, often involving a hyperadrenergic state and a "cytokine storm" that can lead to organ failure and death.[8][9][10] The rationale for using esmolol in sepsis is to mitigate the detrimental effects of excessive sympathetic activation on the cardiovascular system and to modulate the immune response.[8][11]

Data on Clinical and Preclinical Outcomes in Sepsis

Numerous studies have investigated the effects of esmolol in both clinical and preclinical models of sepsis, demonstrating improvements in survival, hemodynamics, and inflammatory markers.

| Outcome Measure | Esmolol Group | Control Group | P-value | Source |

| 28-Day Mortality | 49.4% | 80.5% | < 0.001 | [12][13] |

| 28-Day Mortality (RR) | 0.69 (95% CI, 0.60-0.81) | - | < 0.0001 | [14] |

| 28-Day Mortality | 75.38% | 30.00% | < 0.01 | [8][11] |

| 14-Day Survival Rate | 80% | 41.67% | < 0.01 | [8][11] |

| Heart Rate (beats/min) | 86.2 ± 10.2 | 107.8 ± 8.7 | < 0.001 | [15] |

| Cardiac Troponin I (cTnI) (SMD) | -1.61 (95% CI, -2.06 to -1.16) | - | - | [12] |

| Lactate (B86563) Levels (mmol/L) | 1.1 ± 0.6 | 1.4 ± 0.8 | 0.015 | [15] |

| Change in CRP Levels | -55.135 | - | - | [8] |

| Change in Creatinine Levels | -3.2 | 30.55 | 0.006 | [8] |

| TNF-α Concentration | Reduced | Higher | < 0.05 | [16] |

Experimental Protocols in Sepsis Research

1. Cecal Ligation and Puncture (CLP) Rat Model of Sepsis:

-

Objective: To induce a clinically relevant model of polymicrobial sepsis.

-

Methodology:

-

Wistar rats are anesthetized.

-

A midline laparotomy is performed to expose the cecum.

-

The cecum is ligated below the ileocecal valve to prevent intestinal obstruction.

-

The ligated cecum is punctured once or twice with a needle.

-

A small amount of feces is extruded to ensure peritoneal contamination.

-

The abdominal incision is closed in layers.

-

Post-surgery, animals are resuscitated with saline.

-

Esmolol infusion (e.g., 10 or 20 mg/kg/hr) or saline (control) is initiated.[16]

-

Blood samples are collected at specified time points (e.g., 24 hours) to measure inflammatory cytokines (TNF-α, IL-6) and lactate levels.[16][17]

-

Myocardial function can be assessed using an isolated perfused heart preparation (Langendorff apparatus).[16]

-

2. Clinical Trial Protocol for Sepsis:

-

Objective: To evaluate the efficacy and safety of esmolol in patients with septic shock.

-

Methodology:

-

Patient Selection: Patients diagnosed with septic shock, requiring vasopressor support (e.g., norepinephrine), and exhibiting persistent tachycardia (e.g., heart rate > 95-100 bpm) despite adequate fluid resuscitation are enrolled.[12][15]

-

Randomization: Patients are randomized to receive either standard treatment plus a continuous intravenous infusion of esmolol or standard treatment alone (control group).

-

Esmolol Administration: Esmolol infusion is initiated at a low dose (e.g., 25-80 mg/h) and titrated to achieve a target heart rate (e.g., 80-100 bpm or a 10-15% reduction from baseline), while maintaining a mean arterial pressure (MAP) of ≥65 mmHg.[8][11][15] The maximum dose is typically limited (e.g., up to 240 mg/h).[8][11]

-

Monitoring: Continuous monitoring of heart rate, blood pressure (often via an arterial line), and central venous pressure is performed.[1]

-

Endpoints: Primary endpoints often include 28-day mortality.[12][14] Secondary endpoints may include length of ICU stay, duration of mechanical ventilation, changes in vasopressor requirements, and levels of inflammatory markers (IL-6, TNF-α, CRP).[8][14]

-

Signaling Pathways Modulated by Esmolol in Sepsis

Esmolol exerts its immunomodulatory effects in sepsis through several signaling pathways, leading to a reduction in the inflammatory response.

Caption: Esmolol's modulation of NF-κB and Akt/Bcl-2 pathways in sepsis.

Another critical pathway involves the cholinergic anti-inflammatory pathway, which esmolol has been shown to upregulate.

Caption: Esmolol's upregulation of the α7 nAChR/STAT3/NF-κB pathway.[17]

Off-Label Application: Neuroprotection

There is accumulating evidence that beta-blockers, including esmolol, may offer neuroprotective benefits in the context of ischemic brain injury and traumatic brain injury (TBI).[18][19][20][21] The proposed mechanisms include reducing the cerebral metabolic rate, mitigating the catecholamine surge post-injury, and reducing neuroinflammation.[20][22]

Data on Neuroprotective Outcomes

Preclinical studies have quantified the neuroprotective effects of esmolol.

| Outcome Measure | Esmolol Group | Control Group | P-value | Source |

| Ischemic Duration Causing 50% Neuronal Damage (min) | 4.91 | 4.26 | < 0.05 | [18] |

| Duration of Ischemic Depolarization Causing 50% Neuronal Damage (min) | 6.34 | 4.97 | < 0.05 | [18] |

| Cortical Neuronal Degeneration/Necrosis Score | 0.3 ± 0.5 | 1.3 ± 0.5 | < 0.05 | [23] |

| Hippocampal Microglial Activation (%) | 6 ± 3 | 22 ± 4 | < 0.01 | [23] |

| Neuron Specific Enolase (ng/mL) | 2 [1-3] | 21 [16-52] | < 0.01 | [23] |

| Hippocampal IL-1β, IL-6, TNF-α mRNA Expression | Significantly Downregulated | Significantly Increased | - | [22] |

Experimental Protocols in Neuroprotection Research

1. Gerbil Model of Forebrain Ischemia:

-

Objective: To evaluate the neuroprotective effect of esmolol on ischemic neuronal damage.

-

Methodology:

-

Animal Model: Mongolian gerbils are used due to their incomplete circle of Willis, which allows for reliable forebrain ischemia induction.

-

Surgical Procedure: Under anesthesia, bilateral common carotid arteries are occluded for a defined period (e.g., 3, 5, or 7 minutes).[18]

-

Drug Administration: Esmolol (e.g., 200 µg/kg/min) or saline is administered intravenously, typically starting 30 minutes before the onset of ischemia and continuing for a set duration (e.g., 90 minutes).[18]

-

Monitoring: Direct current potentials are measured in the hippocampal CA1 region to determine the onset and duration of ischemic depolarization.[18]

-

Histological Evaluation: Animals are sacrificed at a later time point (e.g., 5 days post-ischemia), and brain sections are prepared. Neuronal damage in the hippocampal CA1 region is quantified by counting intact neurons.[18][19]

-

2. Porcine Model of Cardiac Arrest and CPR:

-

Objective: To assess esmolol's neuroprotective effects following resuscitation from cardiac arrest.

-

Methodology:

-

Animal Model: Domestic pigs are used as their cardiovascular and neurological systems are comparable to humans.

-

Induction of Cardiac Arrest: Ventricular fibrillation (VF) is induced, often by occluding a coronary artery, and left untreated for a specified duration (e.g., 12 minutes).[23][24]

-

Resuscitation Protocol: Cardiopulmonary resuscitation (CPR) is initiated. Animals are randomized to receive epinephrine plus esmolol (e.g., 0.5 mg/kg) or epinephrine plus saline (control).[23][24]

-

Post-Resuscitation Care: Successfully resuscitated animals are monitored for an extended period (e.g., up to 96 hours).[23][24]

-

Outcome Assessment: Neurological outcomes are assessed using neurological deficit scores. Brain tissue is analyzed for neuronal degeneration, necrosis, and microglial activation. Circulating biomarkers of brain injury, such as neuron-specific enolase (NSE), are measured.[23]

-

Experimental Workflow for Neuroprotection Studies

Caption: A generalized experimental workflow for esmolol neuroprotection research.

Off-Label Application: Cardioprotection and Vascular Remodeling

Beyond its approved use for rate control, esmolol is being investigated for its ability to protect the myocardium during ischemia/reperfusion (I/R) injury and to reverse pathological vascular remodeling associated with hypertension.[6][25]

Data on Cardioprotective and Vascular Effects

| Outcome Measure | Esmolol Group | Control Group | P-value | Source |

| Postoperative Myocardial Ischaemia (RR) | 0.43 (95% CI, 0.21-0.88) | - | 0.02 | [26][27] |

| Plasma Nitrates | Significantly Increased | Lower | - | [6] |

| Glutathione (GSH) | Significantly Increased | Lower | - | [6] |

Experimental Protocols in Cardioprotection Research

1. Porcine Model of Myocardial Infarction:

-

Objective: To evaluate the infarct-limiting capacity of esmolol during ongoing ischemia.

-

Methodology:

-

Animal Model: Male large-white pigs are used.

-

Ischemia Induction: The left anterior descending (LAD) coronary artery is occluded for a set duration (e.g., 40 minutes) to induce a ST-segment elevation myocardial infarction (STEMI).[25]

-

Drug Administration: During the ischemic period, animals receive a continuous infusion of either esmolol (e.g., 250 µg/kg/min) or saline.[25]

-

Reperfusion: The coronary occlusion is released, allowing for reperfusion.

-

Outcome Assessment: Infarct size and area at risk are quantified using cardiac magnetic resonance (CMR) and cardiac computed tomography (CT) at different time points (e.g., 7 and 45 days post-reperfusion). Left ventricular ejection fraction (LVEF) is also measured.[25]

-

Other Emerging Research Applications

Research into esmolol's utility is expanding into other areas, including oncology and perioperative pain management.

Cancer Research

Preclinical studies suggest that beta-blockade may slow tumor growth, potentially by improving immunosurveillance, and affecting angiogenesis and apoptotic pathways.[28] Esmolol has been investigated for its cytotoxic and apoptotic effects on cancer cell lines, such as A549 lung cancer cells.[28] Further research is needed to establish its clinical efficacy in oncology.

Postoperative Pain Management

A randomized clinical trial investigated the antinociceptive effects of intra-operative esmolol infusion in patients undergoing mastectomy.[29]

| Outcome Measure | Esmolol Group | Placebo Group | P-value | Source |

| Pain Score at 24h (0-10 NRS) | Lower (Mean Diff: -1.51) | Higher | 0.001 | [29] |